Product packaging for 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine(Cat. No.:CAS No. 121394-38-5)

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Cat. No.: B057393
CAS No.: 121394-38-5
M. Wt: 225.08 g/mol
InChI Key: AXJKPHYIERDRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic heteroaromatic compound serves as a versatile synthetic intermediate, primarily functionalized via the bromine atom at the 6-position. This reactive handle enables facile cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, allowing for the rapid diversification of the core structure to generate libraries of analogues for structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B057393 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine CAS No. 121394-38-5

Properties

IUPAC Name

6-bromo-2,3-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-7(2)12-5-8(10)3-4-9(12)11-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJKPHYIERDRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121394-38-5
Record name 6-bromo-2,3-dimethylimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation of 2-Amino-5-bromopyridine Derivatives

A foundational approach involves the condensation of 2-amino-5-bromopyridine with α-halogenated carbonyl compounds. For example, reacting 2-amino-5-bromo-3-methylpyridine with chloroacetaldehyde at 25–50°C for 2–24 hours yields the target compound in 68–72% purity after recrystallization. This method avoids harsh conditions but struggles with regiochemical control, often producing 6-bromo-3,8-dimethyl isomers as contaminants.

Optimization Insights:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve cyclization rates but increase side reactions.

  • Temperature Control: Maintaining 40°C minimizes decomposition of the imine intermediate.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) achieves >95% purity.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation using tert-butyllithium (tBuLi) enables precise bromine installation. As demonstrated in, 2,6-dibromopyridine undergoes lithiation at -78°C, followed by quenching with N,N-dimethylacetamide to introduce the acetyl group. Subsequent cyclization with formamide generates the imidazo[1,2-a]pyridine core.

Key Data:

StepReagents/ConditionsYield (%)
LithiationtBuLi, Et₂O, -78°C85
AcetylationN,N-dimethylacetamide, RT78
CyclizationHCOOH, H₂SO₄, 100°C65

This route achieves 65% overall yield but requires cryogenic conditions, limiting industrial feasibility.

Transition-Metal-Catalyzed Methods

Nickel-Catalyzed Methylation

A patented method employs nickel catalysis to install the 3-methyl group via cross-coupling. Starting from 2-amino-3,5-dibromo-4-methylpyridine, a directing group (e.g., N,N-dimethylformimidamide) facilitates selective methyl zinc insertion at the 3-position. Hydrolysis then yields 5-bromo-3,4-dimethylpyridin-2-amine, which undergoes cyclization to form the target compound.

Advantages:

  • Regioselectivity: >90% selectivity for the 3-methyl position.

  • Scalability: Compatible with continuous flow reactors for multi-kilogram batches.

Palladium-Mediated Cyclizations

While less common due to cost, palladium catalysts enable one-pot cyclization/bromination. For example, Buchwald-Hartwig amination of 2-bromo-3-methylpyridine with ethylenediamine forms the imidazole ring, followed by bromine retention via careful stoichiometry. Yields remain modest (50–55%) due to competing debromination.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents highlight continuous flow systems for large-scale manufacturing. Key parameters include:

  • Residence Time: 8–12 minutes at 120°C.

  • Catalyst Loading: 0.5 mol% Ni(dppe)Cl₂.

  • Throughput: 1.2 kg/hour with 88% yield.

Table 1: Industrial Synthesis Metrics

ParameterValue
Purity≥99.5% (HPLC)
Solvent Recovery95% (DMF)
Energy Consumption15 kWh/kg

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Condensation6895Moderate120
DoM6597Low250
Ni Catalysis8899.5High90
Pd Catalysis5593Low320

The nickel-catalyzed route outperforms others in yield and cost, making it preferable for commercial production.

Mechanistic Considerations

Cyclization Kinetics

The rate-determining step in condensation routes involves nucleophilic attack of the amine on the α-carbonyl group. Density functional theory (DFT) calculations reveal a ΔG‡ of 24.3 kcal/mol, consistent with experimental reaction times.

Bromine Retention

Bromine loss during cyclization is minimized by:

  • Using electron-deficient pyridine rings to reduce β-hydride elimination.

  • Adding LiBr (2 equiv) to shift equilibrium toward bromide retention .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Radical Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-A]pyridines, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine serves as a pharmacophore in drug design due to its potential therapeutic effects:

  • Anticancer Activity : Studies have indicated that compounds within the imidazo[1,2-a]pyridine family exhibit significant anticancer properties. The presence of the bromine atom enhances the compound's interaction with specific cancer-related targets, making it a candidate for developing novel anticancer agents .
  • Antimicrobial Properties : Research suggests that this compound may possess antimicrobial activities. Its structural features allow it to interact effectively with bacterial enzymes or receptors, potentially leading to new treatments for resistant strains of bacteria.

Chemical Biology

In chemical biology, this compound is utilized to study biological pathways and molecular interactions:

  • Biological Target Interaction : The compound has been investigated for its ability to bind to various biological targets such as enzymes and receptors. This interaction can modulate biological pathways, offering insights into disease mechanisms and potential therapeutic interventions .
  • Mechanism of Action : The mechanism involves the compound's ability to inhibit or activate specific enzymes through its unique binding properties. The bromine atom enhances the binding affinity, facilitating more effective modulation of biological processes .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. The results showed:

  • Significant inhibition of cell proliferation in breast and lung cancer models.
  • Induction of apoptosis through activation of caspase pathways.

These findings suggest that this compound could serve as a lead structure for developing new anticancer drugs.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against multidrug-resistant (MDR) bacterial strains:

  • The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli.
  • Mechanistic studies revealed that it disrupts bacterial cell wall synthesis.

This case highlights the potential of this compound in addressing antibiotic resistance.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
6-Bromo-2-methylimidazo[1,2-a]pyridineStructureFewer methyl groups; different biological activity
6-Bromo-3-methylimidazo[1,2-a]pyridineStructureMay exhibit different receptor interactions
5-Methylimidazo[1,2-a]pyridineStructureLacks bromine; used in food safety studies

This table illustrates how variations in structure influence biological activity and potential applications.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine (3ra)

  • Substituents : 2-Ph, 3-Ph, 6-Br.
  • Key Properties: Exhibits high reactivity in Sonogashira (95% yield) and Suzuki couplings (75% yield), attributed to the electron-withdrawing bromine and aryl groups . The diphenyl substituents increase lipophilicity, which may hinder aqueous solubility but improve membrane permeability.
  • Applications : Used in synthesizing extended π-conjugated systems for materials science or bioactive molecule development.

3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide

  • Substituents : 3-Br, 6-Cl.
  • The hydrobromide salt form enhances crystallinity, aiding purification.
  • Applications : Intermediate for halogen exchange reactions or antimycobacterial agents.

6-Bromo-3-nitro-2-sulfonylmethylimidazo[1,2-a]pyridine

  • Substituents: 6-Br, 3-NO₂, 2-SO₂Me.
  • Key Properties :
    • Nitro and sulfonyl groups improve aqueous solubility, critical for antikinetoplastid activity .

    • The electron-withdrawing nitro group may reduce stability under reducing conditions.
  • Applications : Antiparasitic drug candidates targeting Leishmania spp.

3-Methylimidazo[1,2-a]pyridine Derivatives

  • Substituents : 3-Me.
  • Key Properties: Methyl at position 3 significantly enhances melanin-concentrating hormone receptor 1 (MCH1R) affinity and brain exposure in rats .

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM)

  • Substituents : 2-(4-Br-Ph), 6-Br.
  • Higher molecular weight (vs. dimethyl analogs) may reduce blood-brain barrier penetration.

Data Table: Structural and Functional Comparison

Compound Substituents Key Reactivity/Biological Properties References
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine 2-Me, 3-Me, 6-Br Moderate CCS (142.2 Ų for [M+H]+); synthetic versatility
6-Bromo-2,3-diphenylimidazo[1,2-a]pyridine 2-Ph, 3-Ph, 6-Br High cross-coupling yields (Sonogashira: 95%)
3-Bromo-6-chloroimidazo[1,2-a]pyridine 3-Br, 6-Cl Dual halogen reactivity; crystalline salt form
6-Bromo-3-nitro-2-sulfonylmethyl derivative 6-Br, 3-NO₂, 2-SO₂Me Improved solubility; antikinetoplastid activity
3-Methylimidazo[1,2-a]pyridine 3-Me Enhanced MCH1R affinity (IC₅₀ < 100 nM)

Key Findings and Trends

Substituent Position and Reactivity : Bromine at position 6 is a common site for functionalization. Methyl groups at 2 and 3 (vs. phenyl or halogens) balance steric effects and solubility, favoring drug-like properties .

Biological Performance : Nitro and sulfonyl groups enhance antiparasitic activity but may introduce metabolic instability. Methyl groups improve CNS exposure, critical for neurotargets .

Biological Activity

6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₈H₈BrN₃
  • Molecular Weight : Approximately 225.09 g/mol
  • Structural Features : A fused imidazole and pyridine ring structure with a bromine atom at the 6-position and methyl groups at the 2nd and 3rd positions.

Research indicates that this compound exhibits its biological effects through various mechanisms:

  • Antimicrobial Activity : It shows significant antibacterial properties against strains such as Klebsiella pneumoniae and has been noted for its activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) cells. The minimum inhibitory concentration (MIC) for related compounds in the imidazo[1,2-a]pyridine class can be as low as 0.03 to 5.0 μM against Mtb H37Rv strain .
  • Cancer Cell Inhibition : The compound has demonstrated potential in inhibiting certain cancer cell lines by interfering with cellular processes .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Activity Findings
AntibacterialEffective against Klebsiella pneumoniae and Mycobacterium tuberculosis with low MIC values.
AnticancerInhibits various cancer cell lines; specific mechanisms are under investigation.
Anti-TuberculosisSignificant activity against multidrug-resistant TB strains; potential for clinical development.

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted the compound's effectiveness against Mtb, where analogs showed promising MIC values indicating strong antibacterial properties . The presence of bromine at the 6-position is crucial for its activity.
  • Cancer Research : Investigations into the anticancer properties have shown that compounds within this class can disrupt cellular signaling pathways involved in cancer progression. For instance, derivatives have been noted to exhibit cytotoxicity against various tumor cell lines .
  • Mechanistic Insights : Computational studies utilizing density functional theory have predicted interaction profiles with biomolecules, suggesting that the compound interacts with bacterial membranes and metabolic enzymes to inhibit growth .

Q & A

Q. Key Steps :

  • Substrate Preparation : Use of brominated precursors (e.g., 5-bromo-2,3-diaminopyridine).
  • Cyclization : Acid- or base-catalyzed ring closure.
  • Purification : Column chromatography or recrystallization for isolation.

Which spectroscopic and crystallographic methods are used to characterize this compound?

Basic
Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C6, methyl groups at C2/C3).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : Resolves molecular geometry and confirms regioselectivity. For example, single-crystal studies reveal planar imidazo[1,2-a]pyridine cores stabilized by π-π stacking and hydrogen bonding (e.g., N–H⋯N interactions) .

Q. Advanced :

  • SC-XRD (Single-Crystal X-ray Diffraction) : Identifies intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) critical for crystal packing .
  • DFT Calculations : Validates electronic structures and predicts reactivity.

What are the primary biological activities reported for this compound?

Basic
The imidazo[1,2-a]pyridine scaffold exhibits broad pharmacological potential:

  • Anti-inflammatory : Derivatives inhibit pro-inflammatory cytokines (e.g., TNF-α) in murine models .
  • Antimicrobial : Activity against bacterial and fungal pathogens via membrane disruption .
  • Anticancer : Inhibition of kinase pathways (e.g., cyclin-dependent kinases) .

Q. Key Assays :

  • In Vitro : Enzyme inhibition assays (e.g., COX-2, CDKs).
  • In Vivo : Rodent models for inflammation or tumor xenografts.

How can microwave irradiation optimize the synthesis of this compound?

Advanced
Microwave-assisted synthesis enhances reaction efficiency:

  • Reduced Reaction Time : From hours (conventional reflux) to minutes (e.g., 10–30 minutes) .
  • Improved Yields : Higher purity due to uniform heating (e.g., 65–85% yield vs. 40–60% conventionally) .
  • Solvent Optimization : Use of low-boiling solvents (e.g., DMF or ethanol) under controlled pressure.

Q. Methodology :

Setup : Microwave reactor with temperature/pressure monitoring.

Parameters : 100–150°C, 100–300 W, 1–3 bar.

Workup : Rapid cooling and filtration to isolate product.

How do structural modifications influence pharmacological activity?

Advanced
Substitution patterns dictate bioactivity:

  • C6-Bromine : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
  • C2/C3-Methyl Groups : Increase lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Amino or Nitro Groups : Modulate electron density for kinase inhibition (e.g., CDK2) .

Q. Case Study :

  • Anti-inflammatory Derivatives : 6-Bromo-2-(4-nitrophenyl) analogues show 10-fold higher potency than non-brominated counterparts due to enhanced electron-withdrawing effects .

How to resolve contradictions in biological activity data across studies?

Advanced
Contradictions arise from variability in:

  • Assay Conditions : pH, temperature, or cell lines (e.g., HEK293 vs. HeLa).
  • Compound Purity : Residual solvents or byproducts (validate via HPLC) .
  • Pharmacokinetics : Differences in metabolic stability (e.g., CYP450 metabolism).

Q. Resolution Strategies :

Orthogonal Assays : Confirm activity using independent methods (e.g., Western blot + ELISA).

In Silico Modeling : Predict binding modes using molecular docking (e.g., AutoDock Vina).

Meta-Analysis : Compare datasets with standardized protocols (e.g., NIH Assay Guidance Manual) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.